6-Methyl-[3,3'-bipyridine]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[3,3’-bipyridine]-2-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science. The presence of a carboxylic acid group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and potential for forming coordination complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling reaction, where pyridyl carboxylates react with aryl bromides in the presence of a catalyst . Another approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Substitution: Substitution reactions, such as halogenation or alkylation, can modify the bipyridine scaffold to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine compounds.
Scientific Research Applications
6-Methyl-[3,3’-bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can participate in various chemical reactions, including electron transfer processes and catalysis . The compound’s structure allows it to interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to redox-active compounds like paraquat.
6-Ethyl-[3,3’-bipyridine]-2-carboxylic acid: Similar to 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid but with an ethyl group instead of a methyl group.
Uniqueness: 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position provides distinct electronic and steric properties compared to other bipyridine derivatives .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-3-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-5-10(11(14-8)12(15)16)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16) |
InChI Key |
GURVHALYLUOKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.